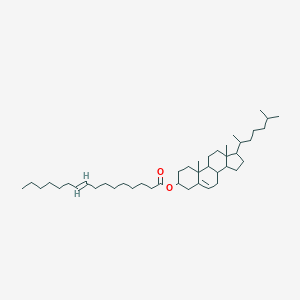

Cholesteryl palmitelaidate

Descripción

Contextualization of Cholesteryl Esters within Lipid Biology

Cholesteryl esters are esters of cholesterol, formed when a fatty acid is bonded to the hydroxyl group of a cholesterol molecule. wikipedia.org This conversion from free cholesterol to a cholesteryl ester, catalyzed by enzymes such as lecithin-cholesterol acyltransferase (LCAT) and acyl-CoA:cholesterol acyltransferase (ACAT), renders the molecule more hydrophobic. creative-proteomics.com This increased hydrophobicity allows for efficient packaging within the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), for transport through the bloodstream. Cholesteryl esters also serve as a storage form of cholesterol within cells, found in lipid droplets. lipotype.com The metabolism of these esters is critical for maintaining cellular cholesterol balance and is implicated in processes like reverse cholesterol transport, which helps prevent the buildup of cholesterol in arteries. ontosight.aicreative-proteomics.com

Significance of Isomeric Forms in Biological Systems

The isomeric form of the fatty acid component in a cholesteryl ester significantly influences its physical properties and biological function. Fatty acids can exist as cis or trans isomers, which refers to the spatial arrangement of hydrogen atoms across a carbon-carbon double bond. libretexts.org Naturally occurring unsaturated fatty acids are typically in the cis configuration. redalyc.org Trans fatty acids, such as palmitelaidic acid, have a more linear structure, similar to saturated fatty acids, which affects their packing in biological membranes and their metabolic processing. pan.olsztyn.pl The presence of trans isomers can alter membrane fluidity and has been associated with adverse health effects, including an increased risk of cardiovascular disease, by affecting lipoprotein metabolism. nih.gov

Current Research Landscape and Foundational Concepts

Current research on cholesteryl esters, including cholesteryl palmitelaidate, is focused on their role in various diseases and their potential as biomarkers. Advanced analytical techniques like mass spectrometry are enabling more detailed studies of specific cholesteryl ester species. rsc.org Key foundational concepts include the enzymatic processes of cholesterol esterification and hydrolysis, the role of lipoproteins in lipid transport, and the impact of fatty acid structure on lipid metabolism. creative-proteomics.com Research is ongoing to understand how specific cholesteryl esters, such as those containing trans fatty acids, contribute to the pathology of conditions like atherosclerosis and neurological disorders. wikipedia.orgnih.gov

Propiedades

Número CAS |

102679-72-1 |

|---|---|

Fórmula molecular |

C43H74O2 |

Peso molecular |

623.0 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |

Clave InChI |

HODJWNWCVNUPAQ-ZCORLQAUSA-N |

SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérico |

CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Sinónimos |

cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |

Origen del producto |

United States |

Chemical and Physical Properties

Molecular Structure and Formula

The chemical formula for this compound is C₄₃H₇₄O₂. nih.govscbt.com Its molecular weight is approximately 623.05 g/mol . scbt.com The structure consists of the rigid four-ring steroid nucleus of cholesterol linked via an ester bond to the 16-carbon monounsaturated fatty acid, palmitelaidic acid, which has a double bond in the trans configuration at the ninth carbon. ontosight.ainih.gov

Physicochemical Data

The physical properties of this compound have been characterized in various studies.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₇₄O₂ |

| Molecular Weight | ~623.05 g/mol |

| Boiling Point | 655.3°C at 760 mmHg |

| Density | 0.96 g/cm³ |

| Refractive Index | 1.511 |

| Crystal System (Form II) | Monoclinic |

Note: Some values are estimated. scbt.comnih.govletopharm.com

The crystal structure of one form (Form II) of this compound has been determined to be monoclinic. nih.gov In this form, the ester chain is nearly fully extended. nih.gov

Synthesis and Characterization

The synthesis of cholesteryl esters like this compound can be achieved through various chemical methods, often involving the reaction of cholesterol with the corresponding fatty acyl chloride or anhydride. In biological systems, its synthesis is enzymatic. creative-proteomics.comdrexel.edu

Characterization of this compound relies on modern analytical techniques.

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of fatty acid components after hydrolysis. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of the intact cholesteryl ester, providing detailed structural information. researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification. thegoodscentscompany.com |

Metabolic Dynamics and Fates of Cholesteryl Palmitelaidate

Catabolic Pathways and Hydrolytic Processes

The initial and critical step in the metabolic utilization of cholesteryl palmitelaidate is its breakdown, or hydrolysis, which separates the cholesterol and palmitelaidic acid components. This process is catalyzed by a class of enzymes known as cholesterol esterases or sterol esterases. wikipedia.org

The hydrolysis of cholesteryl esters occurs in various cellular contexts:

Lysosomal Hydrolysis: When lipoproteins carrying cholesteryl esters, such as low-density lipoproteins (LDL), are taken up by cells via receptor-mediated endocytosis, they are delivered to lysosomes. pnas.org Within the acidic environment of the lysosome, acid hydrolases, including a specific acid cholesterol esterase, break down the cholesteryl esters into free cholesterol and fatty acids. pnas.org The liberated cholesterol can then be utilized by the cell.

Cytoplasmic Hydrolysis: Cholesteryl esters can be stored within the cytoplasm of cells, particularly in macrophages and adipose tissue, as lipid droplets. nih.govnih.gov The hydrolysis of these cytoplasmic cholesteryl esters is mediated by a neutral, hormone-sensitive cholesterol esterase (also known as hormone-sensitive lipase). nih.gov The activity of this enzyme can be regulated, for instance, by cyclic AMP-dependent protein kinase. nih.gov This process is crucial for mobilizing stored cholesterol. For net hydrolysis to occur, an acceptor for the liberated cholesterol, such as high-density lipoprotein (HDL), must be present to remove it from the cell. nih.gov

The rate of hydrolysis can be influenced by the specific fatty acid attached to the cholesterol molecule. Studies on rat liver enzymes have shown that esters of unsaturated fatty acids like linoleate and oleate are hydrolyzed more rapidly than those of saturated fatty acids like palmitate and stearate. oup.com

Table 1: Key Enzymes in Cholesteryl Ester Hydrolysis

| Enzyme | Cellular Location | Optimal pH | Function |

|---|---|---|---|

| Acid Cholesterol Esterase | Lysosomes | Acidic | Hydrolyzes cholesteryl esters from internalized lipoproteins. pnas.org |

| Hormone-Sensitive Lipase / Neutral Cholesterol Esterase | Cytoplasm (e.g., in adipose tissue, macrophages) | Neutral (pH 7) | Hydrolyzes stored cytoplasmic cholesteryl esters. nih.govnih.gov |

Integration within Broader Lipid Metabolism Networks

The metabolism of this compound does not occur in isolation. It is deeply integrated with the cholesterol ester cycle and the general metabolism of fatty acids.

The cholesterol ester cycle is a central part of reverse cholesterol transport, the process that moves excess cholesterol from peripheral tissues back to the liver for excretion. Cholesteryl esters are key players in this pathway. ontosight.ai

Formation: In the plasma, the enzyme lecithin-cholesterol acyltransferase (LCAT), which is associated with HDL, catalyzes the formation of cholesteryl esters. ontosight.aihmdb.ca LCAT transfers a fatty acid from a phosphatidylcholine molecule to free cholesterol, creating a cholesteryl ester. This process is vital for the maturation of HDL particles. ontosight.ai

Transfer: Once formed, cholesteryl esters can be transferred from HDL to other lipoproteins, primarily very low-density lipoproteins (VLDL) and LDL. This transfer is facilitated by the cholesteryl ester transfer protein (CETP). wikipedia.org The activity of CETP can significantly influence the levels of HDL and LDL cholesterol. wikipedia.orgresearchgate.net

This compound, upon its formation or incorporation into HDL, would participate in this cycle, being shuttled between different lipoprotein classes before eventual uptake by the liver or peripheral cells.

Following the hydrolysis of this compound, the liberated palmitelaidic acid is released into the cell. As a fatty acid, it can enter various metabolic pathways:

Beta-oxidation: Fatty acids can be broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy (ATP).

Re-esterification: The fatty acid can be re-esterified into other complex lipids, such as triacylglycerols for energy storage or phospholipids for incorporation into cell membranes. mdpi.com

The specific metabolic fate of palmitelaidic acid depends on the cell type and its energetic state. Studies comparing different fatty acids have shown they can have distinct biological effects. For example, in macrophage cell lines, the trans fatty acid elaidate was shown to induce genes involved in cholesterol synthesis, a different response compared to the saturated fatty acid palmitate, which triggered inflammatory pathways. nih.gov

Interactions with Cholesterol Ester Cycle

Trans-Fatty Acid Metabolism Considerations

The presence of a trans double bond in palmitelaidic acid has significant metabolic implications, distinguishing this compound from its cis-isomer, cholesteryl palmitoleate. Diets containing trans fatty acids have been shown to alter plasma lipoprotein profiles in a way that is considered adverse for cardiovascular health. researchgate.netwur.nl

Key research findings include:

Impact on Lipoproteins: Compared to their cis-monounsaturated counterparts, trans fatty acids tend to raise LDL ("bad") cholesterol levels and lower HDL ("good") cholesterol levels. researchgate.netwur.nlwikipedia.org This shift results in an increased LDL/HDL ratio, a risk indicator for coronary artery disease. wikipedia.org

Role of CETP: A potential mechanism for these effects involves the cholesteryl ester transfer protein (CETP). Studies have shown that diets rich in trans fatty acids can increase the activity of plasma CETP. researchgate.netwur.nl This enhanced activity promotes the transfer of cholesteryl esters from HDL to LDL and VLDL, which could contribute to lower HDL and higher LDL levels. researchgate.netwikipedia.org One study observed that cholesteryl ester transfer was 28% higher after a meal rich in trans fats compared to one rich in cis fats. wikipedia.org

Incorporation into Lipids: Dietary trans fatty acids are absorbed and incorporated into various body lipids, including triacylglycerols, phospholipids, and cholesteryl esters within lipoproteins and tissues. aocs.org

Table 2: Reported Effects of Dietary Trans Fatty Acids on Lipid Metabolism

| Parameter | Effect | Mechanism/Note |

|---|---|---|

| LDL Cholesterol | Increase researchgate.netwur.nl | May involve delayed LDL clearance or increased production. researchgate.net |

| HDL Cholesterol | Decrease researchgate.netwur.nl | May be linked to increased CETP activity. researchgate.net |

| Lipoprotein(a) | Increase wur.nl | Suggests a distinct pathway from LDL effects. wur.nl |

Cellular and Subcellular Localization and Mechanistic Roles

Membrane Integration and Structural Modulation

Impact on Membrane Rigidity and Fluidity

Cholesteryl palmitelaidate, due to its cholesterol-derived structure, contributes to the regulation of membrane rigidity and fluidity. scbt.com Similar to cholesterol, it can modulate the membrane's physical state in a temperature-dependent manner. At higher temperatures, it helps to decrease membrane fluidity, thereby increasing its rigidity. labxchange.org Conversely, at lower temperatures, it can disrupt the tight packing of phospholipids, which helps to maintain membrane fluidity and prevent the membrane from becoming too rigid. labxchange.orglibretexts.org This buffering capacity is crucial for maintaining membrane function across a range of physiological temperatures. libretexts.org The rigidifying ability of sterols like the cholesterol component of this compound can lead to highly ordered acyl chains in the lipid bilayer.

Effects on Lipid Packing and Phase Behavior

The presence of this compound influences the packing of lipids within the membrane and can affect its phase behavior. scbt.com The unique ester linkage and the trans configuration of the palmitelaidic acid chain impact how it fits within the lipid bilayer. scbt.comacs.org Studies on similar cholesteryl esters have shown that they can influence the crystalline structure of lipid mixtures. nih.gov For instance, the presence of one type of cholesteryl ester can induce a specific crystalline form in another. nih.gov Increasing cholesterol content, a key component of this compound, generally enhances lipid packing. nih.gov This can lead to the formation of more ordered membrane domains. nih.gov The interaction between different cholesteryl esters is complex and depends on the specific composition of the mixture. nih.gov

Functional Interactions within Biological Membranes

Beyond its structural role, this compound is involved in the functional organization of membranes, including interactions with proteins and the formation of specialized membrane domains.

Role in Protein-Lipid Interactions

This compound can modulate protein-lipid interactions within the membrane. scbt.com The cholesterol component is known to augment these interactions, contributing to the structural stability and compactness of membrane-associated protein complexes. nih.gov The properties of the lipids adjacent to transmembrane proteins often mirror those of the surrounding lipid bilayer, and changes in lipid composition, such as the inclusion of cholesterol-containing molecules, are sensed by these proteins. nih.gov Lipid modifications on proteins, such as palmitoylation, can also enhance protein-lipid interactions, and the presence of this compound in the surrounding membrane can further influence these dynamics. numberanalytics.com

Modulation of Lipid Raft Organization and Associated Signaling

This compound can impact the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. scbt.com These rafts serve as organizing centers for signaling molecules, facilitating interactions between protein receptors and their downstream effectors. wikipedia.orgnih.gov The cholesterol moiety of this compound is a key player in the formation of these domains, acting as a dynamic "glue" that holds the raft assembly together. wikipedia.orgnih.gov By influencing the organization of lipid rafts, this compound can modulate the signaling pathways associated with these domains, which are involved in a wide range of cellular processes. The precise localization of signaling proteins within these rafts, regulated by the lipid environment, is critical for their function.

Table of Research Findings on this compound's Membrane Effects

| Characteristic | Effect of this compound | Supporting Evidence |

|---|---|---|

| Membrane Fluidity | Modulates fluidity in a temperature-dependent manner. | labxchange.orglibretexts.org |

| Membrane Rigidity | Can increase rigidity, particularly at higher temperatures. | scbt.comlabxchange.org |

| Lipid Packing | Enhances the packing and order of acyl chains in the bilayer. | nih.gov |

| Phase Behavior | Influences the crystalline structure of lipid mixtures. | nih.gov |

| Membrane Curvature | Participates in modulating membrane curvature and dynamics. | scbt.comnih.gov |

| Protein-Lipid Interactions | Augments interactions, contributing to protein complex stability. | nih.govnih.gov |

| Lipid Raft Organization | Impacts the formation and stability of these signaling platforms. | scbt.comnih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Phospholipids |

| Sphingolipids |

| Palmitic acid |

| Cholesteryl linoleate |

| Cholesteryl oleate |

Intracellular Transport and Compartmentalization

The intracellular journey of cholesteryl esters, including this compound, is a highly regulated process involving several organelles and transport mechanisms. This intricate trafficking is essential for maintaining cellular cholesterol homeostasis, preventing lipotoxicity, and supplying cholesterol for various cellular needs. While detailed research specifically tracking the intracellular fate of this compound is limited, the general pathways for cholesteryl ester transport provide a framework for understanding its movement and storage within the cell.

Upon entering the cell, typically as a component of lipoproteins via endocytosis, cholesteryl esters are delivered to the endo-lysosomal system. hmdb.ca In the acidic environment of the late endosomes and lysosomes, lysosomal acid lipase (LAL) hydrolyzes the cholesteryl ester into free cholesterol and a fatty acid. hmdb.canih.gov This hydrolysis is a critical step, as the accumulation of cholesteryl esters within lysosomes can inhibit their function. nih.gov

The liberated free cholesterol is then transported out of the lysosome, a process mediated by proteins such as Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2), to various cellular destinations. A primary destination is the endoplasmic reticulum (ER), where free cholesterol can be re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This re-esterification is a key mechanism for managing cellular cholesterol levels; by converting free cholesterol back into a cholesteryl ester, the cell prevents the cytotoxic effects of excess free cholesterol and prepares it for storage. ontosight.ai

The newly synthesized or recently hydrolyzed and re-esterified cholesteryl esters, including this compound, are then trafficked to and stored in specialized organelles called lipid droplets. ontosight.aiumn.edu These organelles are the main sites for neutral lipid storage within the cell and consist of a core of triacylglycerols and cholesteryl esters surrounded by a phospholipid monolayer. lipotype.com The presence of this compound has been directly detected in lipid droplet samples through liquid chromatography-mass spectrometry (LC-MS), confirming its compartmentalization within these organelles. umn.edu

Lipid droplets are dynamic organelles and serve as a reservoir of cholesterol that can be mobilized when needed for processes such as membrane synthesis or steroid hormone production. The hydrolysis of cholesteryl esters stored in lipid droplets is carried out by neutral cholesteryl ester hydrolases.

The table below summarizes the key subcellular locations and associated proteins involved in the transport and compartmentalization of cholesteryl esters like this compound.

| Subcellular Location | Key Proteins/Enzymes Involved | Primary Role in this compound Metabolism |

| Endosomes/Lysosomes | Lysosomal Acid Lipase (LAL), NPC1, NPC2 | Hydrolysis of lipoprotein-derived cholesteryl esters. |

| Endoplasmic Reticulum (ER) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Re-esterification of free cholesterol to form cholesteryl esters. |

| Lipid Droplets | Neutral Cholesteryl Ester Hydrolases | Storage of cholesteryl esters; Mobilization of free cholesterol. |

| Plasma Lipoproteins (HDL, LDL, VLDL) | Lecithin-cholesterol acyltransferase (LCAT) | Extracellular formation of cholesteryl esters. hmdb.ca |

Involvement in Biological Systems and Pathophysiological Mechanisms

Contribution to Cellular and Systemic Lipid Homeostasis

Cholesteryl esters, including cholesteryl palmitelaidate, are central to the regulation of cellular and systemic lipid balance. umn.edu They represent a storage and transport form of cholesterol, playing a critical role in preventing the cytotoxic effects of excess free cholesterol. The esterification of cholesterol to fatty acids, such as palmitelaidic acid, is a key step in maintaining cholesterol homeostasis. core.ac.uk

In humans with obesity and insulin resistance, there is a notable accumulation of lipids within skeletal muscle. oup.com The modulation of plasma insulin levels influences the extraction of circulating triglycerides and nonesterified fatty acids (NEFAs), including those derived from elaidate, the trans isomer of oleate from which palmitelaidate is related. oup.com Studies have shown that elaidate can partially lower intracellular free cholesterol, highlighting the complex role of trans fatty acids and their cholesteryl esters in lipid regulation. core.ac.uk

The balance between the synthesis and degradation of cholesteryl esters is crucial. For instance, in rheumatoid arthritis, a condition associated with systemic inflammation, alterations in lipid profiles, including increased cholesterol levels, are observed. mdpi.com This suggests a systemic dysregulation of lipid homeostasis that can influence the availability and metabolism of cholesteryl esters like this compound. mdpi.com

Mechanistic Associations with Disease Processes

Role in Arterial Lipid Accumulation and Atherosclerosis

The accumulation of lipids, particularly cholesteryl esters, in the arterial wall is a primary event in the development of atherosclerosis. mdpi.comnih.gov Modified low-density lipoproteins (LDL), which can carry cholesteryl esters, are taken up by macrophages in the subendothelial space, leading to the formation of foam cells—a hallmark of atherosclerotic lesions. nih.govexplorationpub.com The retention of these cholesterol-rich lipoproteins triggers a cascade of cellular responses that initiate and propagate plaque formation. nih.gov

The composition of these accumulated cholesteryl esters can influence the progression of the disease. While direct studies on this compound are specific, the general principles of cholesteryl ester deposition apply. An imbalance in cholesterol homeostasis within macrophages, driven by excessive lipid uptake, can lead to the formation of cholesterol crystals, which are a sign of plaque vulnerability. researchgate.net The presence of specific fatty acids within these esters can modulate the inflammatory response within the plaque.

Implications for Metabolic Dysregulation, including NAFLD

Nonalcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver and is closely linked to metabolic dysregulation. mdpi.comnumberanalytics.com Disturbances in cholesterol metabolism are a key feature of NAFLD pathophysiology, with an increase in cholesterol synthesis and a decrease in its elimination leading to the accumulation of toxic free cholesterol in hepatocytes. This accumulation is a major driver of inflammation and fibrosis in the liver.

The dyslipidemia associated with NAFLD includes elevated levels of highly atherogenic LDL particles, which are carriers of cholesteryl esters. The alterations in hepatic lipid metabolism that cause NAFLD also lead to atherogenic dyslipidemia, characterized by high levels of triglycerides and remnant lipoprotein cholesterol, which contribute to the development of atherosclerotic plaques. nih.gov While specific data on this compound in NAFLD is emerging, the broader context of disrupted cholesterol ester metabolism is well-established.

Link to Inflammatory and Oxidative Stress Pathways

This compound and related lipid molecules are implicated in inflammatory and oxidative stress pathways. In autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, there are notable alterations in metabolites associated with oxidative stress and inflammation. nih.gov For example, altered cholesterol levels in rheumatoid arthritis patients have been linked to increased inflammation and oxidative stress. mdpi.com

Oxidized LDL (Ox-LDL), which contains oxidized cholesteryl esters, plays a significant role in atherosclerosis by inducing endothelial dysfunction and triggering oxidative stress in vascular cells. explorationpub.com The binding of Ox-LDL to its receptor on endothelial cells decreases the production of nitric oxide, a key molecule for maintaining vascular health, and increases the expression of adhesion molecules, promoting inflammation. explorationpub.com The presence of trans fatty acids, such as palmitelaidic acid, in cholesteryl esters may further influence these inflammatory processes.

Relevance to Altered Cholesterol Metabolism in Neurodegenerative Contexts

Emerging evidence links altered cholesterol metabolism to neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). en-journal.org The brain has the highest concentration of cholesterol in the body, and maintaining its homeostasis is critical for normal neuronal function. en-journal.org Unlike cholesterol, its oxidized derivatives, known as oxysterols, can cross the blood-brain barrier and are implicated in neuroinflammation, amyloid-beta (Aβ) accumulation, and cell death in AD.

Hypercholesterolemia is considered a risk factor for neurodegenerative disorders, partly through the dysregulation of oxidative stress-related markers and cholesterol metabolism pathways. researchgate.net While the direct role of this compound in these processes is still under investigation, the general principle of cholesterol dysregulation and its consequences on neuronal health is a key area of research. researchgate.netnews-medical.net For instance, imbalances in brain cholesterol levels can impair synaptic function and contribute to neuronal damage. news-medical.net

Interplay with Other Metabolomic and Biochemical Pathways

The biological effects of this compound are not isolated but are part of a complex network of interacting metabolic and biochemical pathways. Metabolomic studies in various diseases reveal widespread alterations in pathways such as amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nucleotide metabolism, which are interconnected with lipid metabolism. researchgate.netnih.govresearchgate.net

For example, in rheumatoid arthritis, changes in the lipid profile occur alongside shifts in amino acid and energy metabolism. mdpi.comufrgs.br These interconnected metabolic perturbations suggest that the impact of a single molecule like this compound should be considered within the broader metabolomic context. The interplay between lipid metabolism and other pathways like the gut microbiome is also an emerging area of interest, with microbial dysbiosis potentially influencing the host's metabolome and contributing to disease development. acs.org

The study of immunometabolism further highlights this interplay, explaining how changes in intracellular metabolic pathways are linked to immune function and inflammation. nih.gov The metabolic state of immune cells, influenced by the availability of lipids like this compound, can determine their activation and function. nih.gov

Advanced Structural Characterization and Conformational Studies

Conformational Analysis of the Ester Chain and Cholesteryl Moiety

Detailed analysis of the crystallographic data allows for a thorough examination of the conformation of different parts of the molecule, including the degree of order and the specific geometry of the fatty acid chain.

Disorder and thermal motion are significant factors in the crystal structures of cholesteryl esters.

In Form II , the electron density was found to be diffuse within the ester chain, and the atoms of the cholesteryl tail were disordered. nih.gov The mean-square (m.s.) amplitudes of thermal vibration for the carbon atoms of the ester chain are nearly uniform along its entire length, with a value of approximately 0.25 Ų at 295 K. nih.gov

In contrast, Form I shows a more varied pattern of thermal motion. nih.gov The proximal part of the fatty acid chain of the A molecule is situated in a region surrounded by rigid cholesteryl groups, resulting in significantly reduced m.s. amplitudes of about 0.10 Ų. nih.gov However, these amplitudes increase substantially toward the distal end of the chain, reaching about 0.5 Ų where the packing is very loose. nih.gov

The conformation of the C16 trans-unsaturated fatty acid chain differs significantly between the molecules in Form I and in Form II.

For Form I , the two independent molecules exhibit different chain conformations:

The fatty acid chain of molecule A is kinked at the trans double bond but is otherwise nearly straight. researchgate.netnih.gov

The chain of molecule B is described as having more complicated dislocations and being bent. researchgate.netnih.gov

For Form II , the ester chain is almost fully extended. nih.gov This conformation is similar to that observed for the A molecule in Form I. nih.gov The conformational angles of the skew bonds adjacent to the trans double bond in cholesteryl palmitelaidate have been identified as 113° and -124°. acs.org

Assessment of Disorder and Thermal Vibration Amplitudes

Comparative Structural Studies with Isomeric Cholesteryl Esters

The table below presents a comparison of the unit cell dimensions for Form I of this compound and its cis-isomer, cholesteryl palmitoleate.

Table 1: Comparative Crystallographic Data for this compound (Form I) and Cholesteryl Palmitoleate

| Parameter | This compound (Form I) | Cholesteryl Palmitoleate |

|---|---|---|

| Formula | C₄₃H₇₄O₂ | C₄₃H₇₄O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 12.827(4) | Very similar to palmitelaidate |

| b (Å) | 9.075(4) | Very similar to palmitelaidate |

| c (Å) | 35.67(1) | Very similar to palmitelaidate |

| **β (°) ** | 93.42(3) | Very similar to palmitelaidate |

| Z | 2 | 2 |

Data sourced from Cho & Craven (1987). nih.gov

This compound is also known to crystallize in a second polymorphic form, Form II. nih.govnih.gov This form is also monoclinic with the space group P2₁ but has different unit cell dimensions and only one molecule in the asymmetric unit. nih.gov

Table 2: Crystallographic Data for this compound (Form II)

| Parameter | This compound (Form II) |

|---|---|

| Formula | C₄₃H₇₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.745(3) |

| b (Å) | 9.006(2) |

| c (Å) | 18.153(4) |

| **β (°) ** | 96.63(2) |

| Z | 2 |

Data sourced from Srivastava & Craven (1989). nih.gov

In Form II, the ester chain of this compound is almost fully extended, a conformation also observed in the 'A' molecule of Form I. nih.gov However, the packing of the chains in Form II is looser for most of their length compared to Form I. nih.gov This is reflected in the thermal motion of the atoms; in Form I, the proximal part of the 'A' chain is constrained by rigid cholesteryl groups, leading to reduced atomic motion, which increases towards the loosely packed distal end. nih.gov In contrast, the thermal vibration amplitudes for the chain carbon atoms in Form II are more uniform along the entire chain. nih.gov

Analytical Methodologies for Cholesteryl Palmitelaidate Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of cholesteryl esters like cholesteryl palmitelaidate due to its high sensitivity and selectivity. americanpharmaceuticalreview.com When coupled with liquid chromatography, it provides a powerful platform for detailed lipid profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the definitive identification and precise quantification of this compound. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where this compound is separated from other components in the mixture based on its physicochemical properties, such as polarity and size. biorxiv.org

Following separation, the eluted compound enters the mass spectrometer, where it is ionized. For this compound and other cholesteryl esters, specific precursor ions are selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific detection and quantification, even in complex biological samples. researchgate.net The choice of precursor and product ions is critical for the specificity of the assay. For instance, the ammonium adduct of cholesteryl esters is often monitored in LC/ESI-MS analyses. americanpharmaceuticalreview.com The development of robust, high-throughput LC-MS methods has been crucial for advancing the study of cholesteryl esters in various physiological and pathological contexts. biorxiv.orgnih.gov

Evaluation of Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization technique significantly impacts the sensitivity and nature of the ions produced for this compound analysis. The two most common atmospheric pressure ionization (API) sources used are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govresearchgate.netaocs.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and large molecules. nih.gov For cholesteryl esters, ESI typically generates adduct ions, such as [M+NH₄]⁺ (ammonium adduct) or [M+Na]⁺ (sodium adduct), with strong signal intensity. nih.govresearchgate.net This method is effective for a broad range of cholesteryl esters, regardless of the length of the carbon chain or the number of double bonds in the fatty acid moiety. nih.gov ESI is particularly useful for high-throughput lipidomics studies due to its compatibility with common reverse-phase chromatography solvents and its ability to analyze a wide array of lipid classes simultaneously. biorxiv.org

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is generally more suitable for less polar and lower molecular weight compounds. nih.govshimadzu.com In the analysis of cholesteryl esters, APCI tends to produce a protonated molecule [M+H]⁺, often with weaker signal intensity compared to ESI. nih.govresearchgate.net A characteristic feature of APCI for both cholesterol and cholesteryl esters is the formation of a prominent ion resulting from the loss of a water molecule, [M-H₂O+H]⁺ (m/z 369). americanpharmaceuticalreview.com While this can be used for reliable measurement, it necessitates chromatographic separation to distinguish between free cholesterol and different cholesteryl esters, as they all produce this common fragment ion. americanpharmaceuticalreview.com Studies have shown that APCI can be selectively sensitive for detecting cholesteryl esters with unsaturated fatty acids. nih.govresearchgate.net

A comparative overview of ESI and APCI for cholesteryl ester analysis is presented below:

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Primary Ion Formed | [M+NH₄]⁺, [M+Na]⁺ nih.govresearchgate.net | [M+H]⁺, [M-H₂O+H]⁺ americanpharmaceuticalreview.comnih.govresearchgate.net |

| Signal Intensity | Strong nih.govresearchgate.net | Weak nih.govresearchgate.net |

| Analyte Polarity | More suitable for polar molecules nih.gov | Suitable for less polar molecules nih.gov |

| Selectivity | Broadly applicable to various CEs nih.gov | Selectively sensitive to unsaturated CEs nih.govresearchgate.net |

| Common Application | High-throughput lipidomics biorxiv.org | Analysis requiring distinction of isomers americanpharmaceuticalreview.com |

Ultimately, the choice between ESI and APCI depends on the specific goals of the analysis. ESI is often favored for comprehensive profiling due to its broader ionization efficiency for different cholesteryl esters, while APCI can be valuable in specific targeted analyses. nih.govresearchgate.net

Profiling in Complex Biological Matrices

The analysis of this compound within complex biological matrices such as plasma, tissues, and cells presents significant challenges due to the vast number of other lipids and metabolites present. biorxiv.orgnih.gov LC-MS/MS has emerged as a powerful technique for such profiling studies. biorxiv.org The development of robust lipidomics-compatible LC-MS methods allows for the sensitive and specific quantification of cholesteryl esters, including this compound, from biological extracts. biorxiv.orgnih.gov These methods are crucial for understanding the role of specific cholesteryl esters in various physiological and disease states. nih.gov For instance, altered levels of cholesteryl esters have been implicated in conditions like atherosclerosis and certain types of pneumonia. caymanchem.com The use of internal standards, such as deuterated versions of the analyte (e.g., cholesteryl-d7 palmitate), is essential for accurate quantification by correcting for variations in sample preparation and instrument response. caymanchem.com

Chromatographic Separation Techniques

Prior to mass spectrometric analysis, effective separation of this compound from other lipids is crucial. High-performance liquid chromatography is the modern standard, while gas and thin-layer chromatography represent historical approaches.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-performance liquid chromatography (HPLC) is the predominant separation technique used for the analysis of cholesteryl esters. nih.gov Method optimization is key to achieving good resolution and sensitivity. Reverse-phase HPLC is commonly employed, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govbiorxiv.org The retention time of cholesteryl esters in reverse-phase HPLC is influenced by the length of the fatty acid chain and the degree of unsaturation; retention time generally increases with longer carbon chains and decreases with an increasing number of double bonds. nih.govresearchgate.net

A typical mobile phase system for the separation of cholesteryl esters might consist of a gradient of solvents such as acetonitrile and isopropanol, often with additives like ammonium formate to improve ionization efficiency in the subsequent MS analysis. nih.govbiorxiv.org For example, a method might use a mobile phase A of acetonitrile with 5% of 5 mM aqueous ammonium formate and a mobile phase B of propan-2-ol with 5% of 5 mM ammonium formate. nih.gov The separation is performed on a column like a Hypersil Gold C18. nih.gov The optimization of the gradient elution profile is critical for separating the various cholesteryl esters from each other and from other lipid classes. biorxiv.org

Historical Context of Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Before the widespread adoption of LC-MS, gas chromatography (GC) and thin-layer chromatography (TLC) were the primary methods for analyzing cholesteryl esters. nih.gov

Gas Chromatography (GC) was one of the first techniques used for the detailed analysis of fatty acids derived from cholesteryl esters. gerli.com This typically required a saponification step to hydrolyze the ester bond, followed by methylation of the released fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. gerli.comaocs.org While effective for determining the fatty acid composition of the total cholesteryl ester pool, this method is destructive and does not provide information on the intact cholesteryl ester molecule. gerli.com Furthermore, the high temperatures required for GC can lead to the degradation of unsaturated fatty acids. americanpharmaceuticalreview.com

Integration into Lipidomics and Metabolomics Frameworks

The study of individual lipid molecules like this compound has evolved significantly, moving from targeted analysis of single compounds to integration within broader systems biology frameworks. This compound is now frequently analyzed as part of comprehensive lipidomics and metabolomics studies, which involve the large-scale identification and quantification of lipids and other small-molecule metabolites within a biological system. lcms.czmetabolon.com This holistic approach provides a more complete picture of the metabolic landscape, enabling researchers to understand the complex interplay of different lipid species and their roles in cellular processes and disease pathogenesis. nih.gov

The cornerstone of modern lipidomics and metabolomics is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC). nih.gov This combination allows for the separation of complex lipid mixtures and the sensitive detection and identification of hundreds to thousands of individual lipid species, including cholesteryl esters, in a single analysis. metabolon.commdpi.com By placing this compound within this wider metabolic context, researchers can uncover novel relationships between its abundance and the levels of other lipids, providing deeper insights into the regulation of lipid metabolism. nih.gov

Non-targeted and Targeted Lipidomics Strategies

Lipidomics research, including the analysis of this compound, is generally conducted using two complementary strategies: non-targeted and targeted lipidomics.

Non-targeted lipidomics serves as a comprehensive, discovery-driven tool to profile as many lipids as possible in a sample without pre-selection. mdpi.comnih.gov This hypothesis-generating approach is ideal for identifying unexpected changes across the lipidome in response to a particular stimulus or in a disease state. Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is a common platform for these studies. mdpi.comnih.gov

However, the analysis of neutral lipids like cholesteryl esters in non-targeted platforms presents challenges. These molecules ionize poorly and often form various adducts (ions combined with salts or solvent molecules) in the mass spectrometer source. nih.gov For cholesteryl esters, the most common adducts in positive ionization mode are with ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺). nih.gov The ratio of these adducts can vary significantly between samples and instruments, complicating accurate quantification if only one adduct is measured. nih.gov Furthermore, in-source fragmentation, where the molecule breaks apart before analysis, can reduce the signal of the intended parent ion. escholarship.org Optimizing MS source parameters is critical to minimize this fragmentation and improve the detection intensity of cholesteryl esters. escholarship.org

Table 1: Common Adducts of Neutral Lipids in Non-Targeted Lipidomics

| Lipid Class | Common Adduct Ions (Positive Mode) | Analytical Implication |

|---|---|---|

| Cholesteryl Esters (CE) | [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺ | Variation in adduct ratios can lead to quantification inaccuracies if not all major adducts are summed. nih.gov |

| Triacylglycerols (TG) | [M+NH₄]⁺, [M+Na]⁺ | Similar to CEs, requires careful data processing to ensure accurate measurement. nih.gov |

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and accurate measurement of a predefined set of lipids. nih.govhelmholtz-munich.de This strategy utilizes techniques like multiple reaction monitoring (MRM) on tandem mass spectrometers, which provide exceptional sensitivity and specificity by monitoring specific fragmentation patterns of the target molecule. metabolon.comnih.gov Targeted methods are the gold standard for validating findings from non-targeted studies and for quantifying specific lipids like this compound with high accuracy. metabolon.com Many analytical service platforms offer targeted panels that include a range of cholesteryl esters. metabolon.comcreative-proteomics.com For absolute quantification, stable isotope-labeled internal standards, such as cholesteryl-d7-palmitate, are added to the sample prior to processing. nih.govnih.gov

Table 2: Examples of Targeted Lipidomics Panels Including Cholesteryl Esters

| Panel Name / Provider | Technology | Number of CE Species | Key Feature |

|---|---|---|---|

| Metabolon Complex Lipids Panel | Differential Mobility Spectrometry (DMS) - MS | 26 | Provides single-point quantitation of 14 lipid classes. metabolon.com |

| Helmholtz Munich Shotgun Lipidomics | DMS with Selected Reaction Monitoring (SRM) | Up to 1508 total lipids, including CEs | Quantifies lipids from 20 classes based on internal standards. helmholtz-munich.de |

Sample Preparation and Derivatization Considerations

Proper sample preparation is a critical prerequisite for the accurate analysis of this compound within a lipidomics framework. The primary goal is to efficiently extract it and other cholesteryl esters, which are nonpolar lipids, from complex biological samples such as plasma, tissues, or cells, while minimizing degradation and contamination. gerli.combioscience.co.uk

Sample Preparation typically involves lipid extraction using organic solvents. Classic methods like those developed by Folch or Bligh and Dyer use a chloroform/methanol mixture to extract a broad range of lipids. nih.gov Simpler and higher-throughput protocols often involve a protein precipitation step followed by liquid-liquid extraction. nih.gov For instance, cells or tissues can be homogenized in a chloroform:isopropanol:detergent mixture to extract lipids. bioscience.co.uk Following extraction, solid-phase extraction (SPE) can be employed to fractionate the lipids into different classes. Cholesteryl esters, being very non-polar, can be separated from more polar lipids by eluting them from a silica cartridge with a solvent system like hexane and ethyl acetate. gerli.com

Table 3: General Workflow for Cholesteryl Ester Analysis from Biological Samples

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Collection & Homogenization | Collection of tissue, cells, or biofluids. | To obtain a representative sample for analysis. |

| 2. Lipid Extraction | Addition of organic solvents (e.g., Chloroform/Methanol, Isopropanol). | To solubilize lipids and separate them from proteins and other macromolecules. bioscience.co.uknih.gov |

| 3. Phase Separation | Addition of water or buffer to induce separation into aqueous and organic layers. | To isolate the lipid-containing organic phase. |

| 4. Fractionation (Optional) | Solid-Phase Extraction (SPE) using a silica column. | To separate lipid classes based on polarity (e.g., isolating neutral lipids). gerli.com |

| 5. Solvent Evaporation & Reconstitution | Drying the extract under nitrogen and redissolving in a solvent compatible with the analytical instrument. | To concentrate the sample and prepare it for injection into the LC-MS system. metabolon.com |

Derivatization is the process of chemically modifying a molecule to improve its analytical characteristics. For cholesteryl esters, the need for derivatization depends on the analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile. Since cholesteryl esters are not, they are typically analyzed indirectly. The sample is first saponified (hydrolyzed with a base) to cleave the ester bond, liberating free cholesterol and the fatty acid (palmitelaidic acid). The fatty acid is then derivatized, commonly to its fatty acid methyl ester (FAME), which is volatile and suitable for GC-MS analysis. gerli.com This approach, however, loses the direct link between the cholesterol and the specific fatty acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): A major advantage of modern LC-MS methods is that they can often analyze cholesteryl esters directly without chemical derivatization. biorxiv.org This simplifies sample preparation and preserves the intact molecule for analysis. However, specialized derivatization reactions can be employed to gain more detailed structural information. For example, the Paternò–Büchi reaction can be used to react specifically with the carbon-carbon double bond in the palmitelaidate chain. Subsequent fragmentation in the mass spectrometer yields ions that are diagnostic for the double bond's precise location, a level of detail not achievable with standard MS techniques. acs.org This is particularly useful for distinguishing between cis/trans isomers or other positional isomers.

Emerging Research Directions and Future Perspectives

Systems Biology Approaches to Cholesteryl Ester Metabolism

The intricate and interconnected nature of lipid metabolic pathways necessitates a holistic perspective that transcends reductionist approaches. mdpi.comnih.gov Systems biology, which integrates experimental data with computational modeling, is emerging as a powerful paradigm for understanding the complex dynamics of cholesteryl ester metabolism. mdpi.comnih.govmetabolomics.se This approach allows for the creation of mathematical models that can simulate and predict how the entire system of cholesterol metabolism behaves, accounting for the multitude of interacting components and regulatory feedback loops. mdpi.com

By viewing cholesterol metabolism through a systems biology lens, researchers can better comprehend the interindividual variability in lipid profiles, which can be influenced by a combination of genetics, diet, and lifestyle. mdpi.com Such models can help to identify novel therapeutic targets for managing conditions like hypercholesterolemia and atherosclerosis by simulating the effects of interventions across the entire metabolic network. mdpi.com The application of systems biology is crucial for deciphering how aging, a significant factor in the dysregulation of cholesterol metabolism, interacts with these complex biological systems. nih.gov The development of these integrated models, often in collaboration with nutritionists, promises to provide a more comprehensive understanding of the role of cholesteryl esters in health and disease. nih.gov

In Vitro and In Vivo Model Systems for Functional Analysis

The functional analysis of cholesteryl esters like Cholesteryl Palmitelaidate relies on a variety of model systems that allow for controlled investigation into their metabolic pathways and physiological effects.

In Vitro Models:

Cell Culture Systems: Primary cells and immortalized cell lines are fundamental tools for dissecting the cellular functions of cholesteryl esters in a controlled environment. creative-proteomics.com For instance, primary myoblasts and C2C12 cells have been utilized to study the impact of lysosomal acid lipase (LAL), an enzyme crucial for cholesteryl ester hydrolysis, on lipid accumulation within muscle cells. researchgate.net The use of pharmacological inhibitors, such as Lalistat-2, in these cell culture models allows for the specific investigation of enzyme function and its effect on cholesteryl ester catabolism. researchgate.net

Organoid Models: Three-dimensional organoid cultures are becoming increasingly important as they offer a more physiologically relevant context for studying cholesteryl ester metabolism. creative-proteomics.com These models, derived from stem cells or primary tissues, can replicate the complex microenvironments of tissues and provide deeper insights into how altered cholesteryl ester metabolism contributes to disease. creative-proteomics.com

Enzymatic Assays: In vitro assays using purified enzymes and lipoproteins are crucial for studying specific molecular interactions. For example, the activity of lecithin-cholesterol acyltransferase (LCAT), the enzyme responsible for the formation of most plasma cholesteryl esters, can be studied using liposomes containing different phosphatidylcholine isomers. nih.gov

In Vivo Models:

Transgenic Mouse Models: Genetically modified mice, either overexpressing or deficient in genes related to cholesteryl ester metabolism, are invaluable for understanding the systemic effects of these lipids. creative-proteomics.com These models have been instrumental in studying the role of cholesteryl ester transfer protein (CETP) in atherosclerosis. ecrjournal.com

Isotopic Tracing: The use of stable isotope-labeled molecules allows for the tracing of cholesterol and fatty acid metabolic pathways in vivo. For example, constant infusions of labeled cholesterol can be used to measure the flux of cholesterol through various compartments, including its esterification and excretion. ahajournals.org

These model systems, often used in a complementary fashion, are essential for elucidating the precise roles of cholesteryl esters in complex biological processes.

Advanced Computational Modeling of Lipid-Protein and Membrane Interactions

Computational modeling has become an indispensable tool for investigating the intricate interactions between lipids, proteins, and membranes at a molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained MD simulations are widely used to model the behavior of cholesteryl esters within lipid bilayers and their interactions with proteins. plos.orgrsc.org These simulations can reveal how cholesterol and its esters influence membrane properties such as thickness, fluidity, and curvature. mdpi.com For example, simulations have been employed to understand how the cholesteryl ester transfer protein (CETP) facilitates the exchange of lipids between lipoproteins. plos.org

Highly Mobile Membrane Mimetic (HMMM) Models: To overcome the computational expense of long-timescale simulations, advanced models like the HMMM have been developed. acs.orgnih.gov These models enhance the diffusion of lipids, allowing for more efficient sampling of lipid-protein interactions, including those involving cholesterol. acs.orgnih.gov

Predictive Algorithms: With the rise of machine learning and artificial intelligence, new computational tools are being developed to predict cholesterol-binding sites on proteins. acs.org These algorithms, combined with advances in protein structure prediction, are set to revolutionize our ability to identify and characterize cholesterol-protein interactions across the proteome. acs.org

These computational approaches are not only crucial for understanding the fundamental biophysics of lipid interactions but also hold significant promise for the rational design of novel therapeutics that target these interactions.

Elucidating Differential Biological Effects of Isomeric Forms

The geometric isomerism of the fatty acid moiety in cholesteryl esters can have profound effects on their biological activity. The difference between a cis and a trans double bond can alter the shape of the molecule, influencing how it is metabolized and how it interacts with proteins and membranes.

A key example of this is the differential effect of oleic acid (a cis isomer) and elaidic acid (a trans isomer) on the activity of cholesteryl ester transfer protein (CETP). nih.gov Research has shown that at high concentrations, the cis isomer, oleic acid, significantly inhibits the CETP-mediated transfer of cholesteryl esters, while the trans isomer, elaidic acid, increases it. nih.gov This suggests that this compound, having a trans fatty acid (palmitelaidic acid), may promote the transfer of cholesteryl esters, in contrast to its cis counterpart, cholesteryl palmitoleate.

Studies on other fatty acid isomers further support the concept that geometric configuration is a critical determinant of biological function. For instance, the trans isomers of octadecadienoic acid have been shown to have different effects on ketogenesis and lipid secretion in the liver compared to their cis,cis counterparts. karger.comkarger.com Specifically, the incorporation of trans fatty acids into triglycerides and cholesteryl esters was found to be lower than that of cis fatty acids. karger.comkarger.com

Furthermore, the biophysical properties of membranes are influenced by the isomeric form of the incorporated fatty acids. Phosphatidylcholines containing trans fatty acid isomers exhibit different interactions with cholesterol and affect membrane permeability differently than those with cis isomers. nih.gov These findings underscore the importance of elucidating the distinct biological roles of isomeric cholesteryl esters like this compound and its cis-isomer, providing a critical area for future research.

Q & A

Q. How can isotope-labeled this compound analogs enhance tracer studies in cholesterol homeostasis research?

- Methodological Answer : Synthesize ¹³C-labeled analogs via esterification with isotopically enriched fatty acids to track intracellular trafficking using metabolic flux analysis . Combine with CRISPR-Cas9 knockout models (e.g., ACAT1/2-deficient cells) to dissect enzyme-specific esterification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.